2-(3,5-Difluorophenyl)-5-methyl-2,4-dihydro-3h-pyrazol-3-one
Description
2-(3,5-Difluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a difluorinated aromatic substituent at position 2 and a methyl group at position 5 of the pyrazolone core. Its molecular formula is C₁₀H₈F₂N₂O, with a molecular weight of 222.18 g/mol. The compound is synthesized via condensation reactions involving hydrazine derivatives and diketones, often catalyzed by agents such as diethanolamine under reflux conditions . It is commercially available with a purity of 95% (MFCD28399490) .
Properties
IUPAC Name |
2-(3,5-difluorophenyl)-5-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O/c1-6-2-10(15)14(13-6)9-4-7(11)3-8(12)5-9/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEZOJUWURDANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 3,5-difluoroaniline with ethyl acetoacetate under acidic or basic conditions to form the corresponding hydrazone. This intermediate is then cyclized to yield the desired pyrazolone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sodium acetate to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and other functionalized compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Structural Properties
The compound features a pyrazole ring substituted with a difluorophenyl group and a methyl group. Its molecular formula is , and it has a molecular weight of approximately 220.18 g/mol. The presence of the difluorophenyl moiety enhances its biological activity by improving binding affinity to target proteins.
Antitumor Activity
Research indicates that compounds similar to 2-(3,5-Difluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one exhibit significant antitumor properties. Pyrazole derivatives have been shown to inhibit various cancer cell lines through different mechanisms:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 15.5 | EGFR Inhibition |
| Compound B | MCF7 (Breast Cancer) | 20.3 | Apoptosis Induction |
| This compound | HeLa (Cervical Cancer) | TBD | TBD |
The compound's potential as an antitumor agent is attributed to its ability to interfere with signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Pyrazole derivatives are known for their effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacteria Species | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| S. aureus | 12 | 64 |
| P. aeruginosa | 10 | 128 |
These results indicate moderate antibacterial activity, suggesting potential applications in treating infections.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways such as NF-kB, which play a crucial role in inflammation responses.
Case Study 1: Antitumor Efficacy
In a study assessing the efficacy of various pyrazole derivatives against cancer cell lines, it was found that modifications to the pyrazole structure significantly influenced antitumor activity. The introduction of electron-withdrawing groups like fluorine increased potency by enhancing interactions with target enzymes involved in tumor growth.
Case Study 2: Antimicrobial Screening
A comprehensive screening of pyrazole derivatives revealed that those with fluorinated phenyl groups exhibited superior antibacterial properties compared to their non-fluorinated counterparts. This study emphasized the importance of structural modifications in developing effective antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolone derivatives vary significantly based on substituents at positions 2 and 4. Key structural analogs include:
- Hydrogen Bonding : Unlike the trifluoromethyl-substituted dihydropyrazole in , which forms N—H⋯O and O—H⋯N bonds, the target compound’s fluorine atoms may engage in weaker C—F⋯H interactions, altering solubility and crystallinity .
Table 1: Comparative Analysis of Key Properties
Biological Activity
2-(3,5-Difluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a member of the pyrazolone class of compounds, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H8F2N2O. Its structure features a pyrazolone core substituted with a difluorophenyl group, which is critical for its biological activity.
Research indicates that compounds containing the pyrazolone structure can exhibit various mechanisms of action:
- Anticancer Activity : Pyrazolone derivatives have shown potential as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, studies have demonstrated that similar compounds can inhibit microtubule assembly and enhance caspase activity in breast cancer cells (MDA-MB-231) at micromolar concentrations .
- Anti-inflammatory Effects : Pyrazolone derivatives are known to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes.
- Antimicrobial Activity : Some studies suggest that pyrazolone derivatives can exhibit antibacterial and antifungal properties, although specific data on this compound is limited.
Biological Evaluation
A comprehensive evaluation of the biological activity of this compound reveals promising results:
Case Studies
- Anticancer Studies : In a study evaluating a series of pyrazolone derivatives, it was found that compounds similar to this compound exhibited significant antiproliferative activity against various cancer cell lines, including lung and breast cancers. The apoptosis-inducing effect was confirmed through caspase activation assays .
- Inflammation Models : Another study highlighted the anti-inflammatory potential of pyrazolone derivatives in animal models of inflammation. The compounds were shown to reduce edema and inflammatory markers significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
